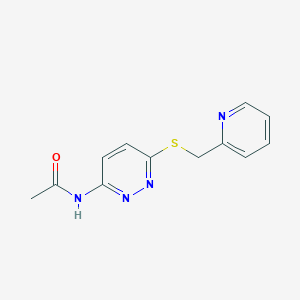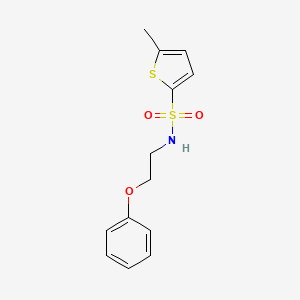
5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, such as “5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide”, often involves a protection/deprotection strategy. For instance, the synthesis of 17 phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides was carried out using a PMB (p-methoxybenzyl) protection/deprotection strategy .Chemical Reactions Analysis
Thiophene derivatives, including “5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide”, can undergo a variety of chemical reactions. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen
Ocular Hypotensive Activity in Glaucoma Models
5-Methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide has been investigated for its potential in treating glaucoma. A study found that derivatives of this compound, specifically 5-substituted thieno[2,3-b]- and thieno[3,2-b)thiophene-2-sulfonamides, showed topical ocular hypotensive activity in glaucoma models. These derivatives were optimized for inhibitory potency against carbonic anhydrase and water solubility, minimizing pigment binding in the iris (Prugh et al., 1991).
Anticonvulsant Activity
Another research highlighted the anticonvulsant properties of 5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide derivatives. This study explored 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, noting that sulfones, particularly those with 3- or 4-halo substituents, exhibited significant anticonvulsant activity. One specific derivative demonstrated promising results in increasing cerebral blood flow in animals without excessive diuresis (Barnish et al., 1981).
Urease Inhibition and Antibacterial Properties
A 2017 study reported on the synthesis of thiophene sulfonamide derivatives exhibiting urease inhibition and hemolytic activities. One compound, 5-Phenylthiophene-2-sulfonamide, showed high urease inhibition activity. Additionally, these derivatives displayed antibacterial activities, emphasizing the potential of 5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide in developing new antibacterial agents (Noreen et al., 2017).
Potent Endothelin Receptor Antagonists
Research in 1997 identified 2-aryloxycarbonylthiophene-3-sulfonamides, related to 5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide, as potent endothelin receptor antagonists. This discovery highlights the potential for applications in cardiovascular diseases (Raju et al., 1997).
Enhancement of Nerve Growth Factor-Induced Neurite Outgrowth
A 2010 study explored the synthesis of a derivative of 5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide, which was found to potentiate nerve growth factor-induced neurite outgrowth. This suggests its potential application in neurology and the treatment of nerve damage or degeneration (Williams et al., 2010).
Eigenschaften
IUPAC Name |
5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-11-7-8-13(18-11)19(15,16)14-9-10-17-12-5-3-2-4-6-12/h2-8,14H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBGTBZZTRFYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2795794.png)
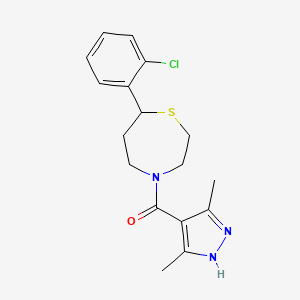
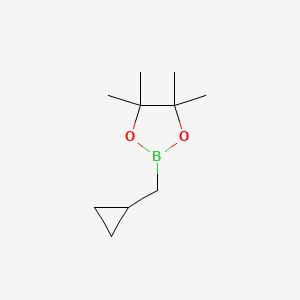
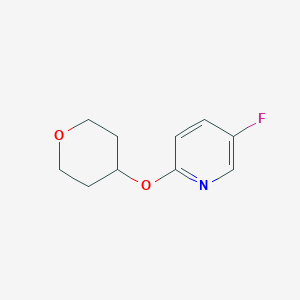
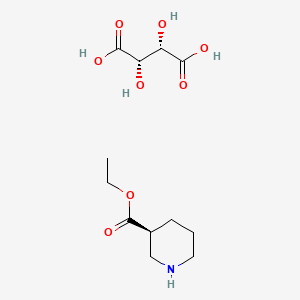
![[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2795801.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795804.png)
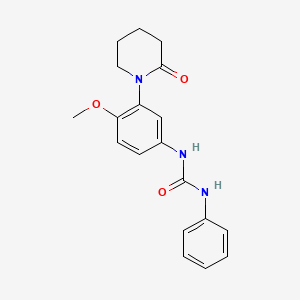
![1-{[1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2795806.png)
![3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2795811.png)
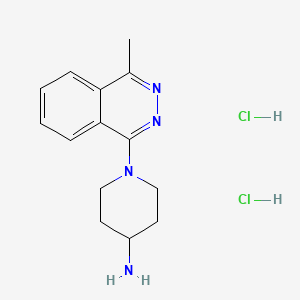
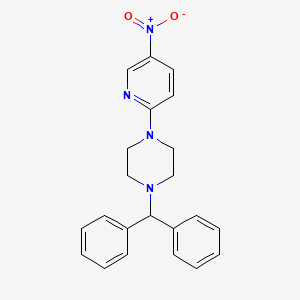
![3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2795815.png)
